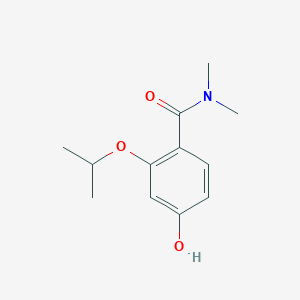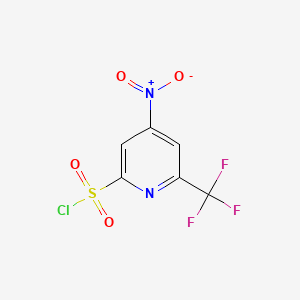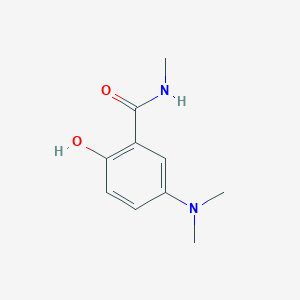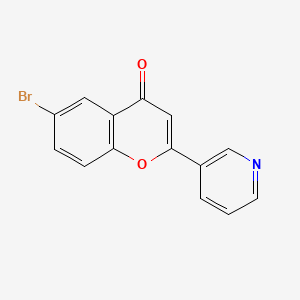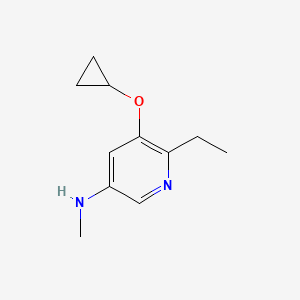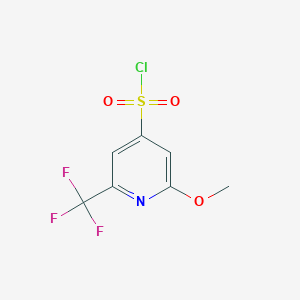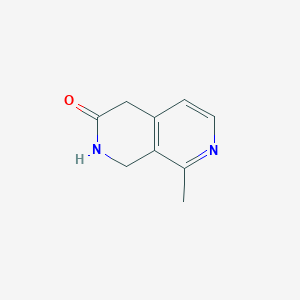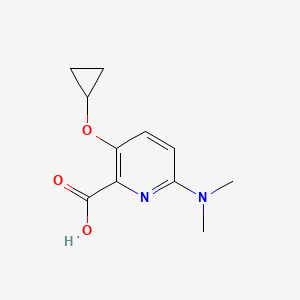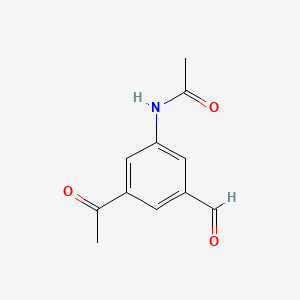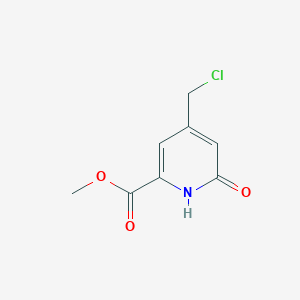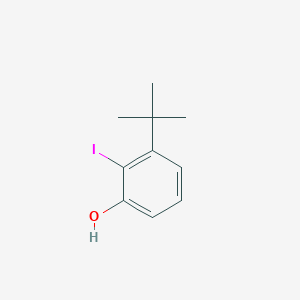
3-Tert-butyl-2-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-2-iodophenol is an organic compound that belongs to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. The compound is notable for its tert-butyl group at the third position and an iodine atom at the second position on the phenol ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-iodophenol typically involves halogenation reactions. One common method is the iodination of 3-tert-butylphenol using iodine monochloride (ICl) in methanol under acidic conditions . This reaction selectively introduces the iodine atom at the ortho position relative to the hydroxyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tert-butyl-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodine atom, to form deiodinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Major products are quinones or other oxidized phenolic compounds.
Reduction: Deiodinated phenols are the primary products.
Applications De Recherche Scientifique
3-Tert-butyl-2-iodophenol finds applications in several scientific fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-2-iodophenol involves its interaction with molecular targets through its hydroxyl and iodine functional groups. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions influence the compound’s reactivity and biological activity, including its potential antioxidant properties .
Comparaison Avec Des Composés Similaires
3-Tert-butylphenol: Lacks the iodine atom, making it less reactive in halogen-specific reactions.
2-Iodophenol: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-Tert-butyl-2-iodophenol: The tert-butyl group is at a different position, altering its reactivity and interactions.
Uniqueness: 3-Tert-butyl-2-iodophenol’s unique combination of a tert-butyl group and an iodine atom on the phenol ring imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H13IO |
|---|---|
Poids moléculaire |
276.11 g/mol |
Nom IUPAC |
3-tert-butyl-2-iodophenol |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3 |
Clé InChI |
CNLDOKYRKDGSSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



